3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
Description
3-(4-Methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-methoxyphenyl group at the 3-position and a 7-oxaspiro[3.5]nonan-1-yl moiety at the amide nitrogen.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-15-5-2-14(3-6-15)4-7-17(20)19-16-8-9-18(16)10-12-22-13-11-18/h2-3,5-6,16H,4,7-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHGPZHZIANPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves the reaction of 4-methoxybenzylamine with a spirocyclic ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for deprotonation followed by the addition of an electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Key Structural Analogs
The compound’s structural uniqueness lies in the combination of the 4-methoxyphenyl group and the spirocyclic ether. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Replacing the spirocyclic ether with a propargyl group (C19H19NO2) reduces steric hindrance, which may enhance solubility but decrease metabolic stability .
- The oxalamide derivative (C15H15N3O5S) introduces a sulfamoyl group, enabling hydrogen-bonding interactions critical for enzyme inhibition (e.g., carbonic anhydrase) .
Functional Comparison: Pharmacological and Biochemical Activities
Antioxidant Activity
Compounds bearing the 4-methoxyphenyl moiety exhibit notable antioxidant properties:
- N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39): Displays 1.37-fold higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating methoxy groups stabilizing radical intermediates .
- 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide (36): Shows 1.35-fold higher activity than ascorbic acid, suggesting hydrazide derivatives enhance redox cycling .
Comparison : The reference compound’s spirocyclic ether may reduce antioxidant efficacy compared to hydrazide or dioxoisoindolinyl analogs due to decreased electron-donating capacity.
Antimicrobial and Anticancer Activity
- Cephalosporin derivative 21b: Incorporates 3-(4-methoxyphenyl)propanamide as a side chain, demonstrating selective activity against non-replicating Mycobacterium tuberculosis. The methoxyphenyl group likely enhances membrane penetration .
- Ureidopropanamides (e.g., (S)-9a) : Act as FPR2 agonists with anti-inflammatory properties. The 4-methoxyphenyl group contributes to receptor selectivity and metabolic stability .
Comparison : The spirocyclic ether in the reference compound may improve pharmacokinetic profiles (e.g., half-life) compared to cephalosporin or ureido derivatives, though direct antimicrobial data are lacking.
Metabolic Stability
- FPR2 agonists : Derivatives like (S)-9a exhibit moderate metabolic stability in vitro, with degradation primarily via cytochrome P450 enzymes. The spirocyclic ether could reduce susceptibility to oxidative metabolism .
Biological Activity
3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
- Molecular Formula : CHNO
- Molecular Weight : 273.35 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for identification.
Structural Features
The compound contains:
- A methoxyphenyl group, which may enhance lipophilicity and biological activity.
- A spirocyclic structure that contributes to its conformational rigidity, potentially affecting its interaction with biological targets.
Research indicates that compounds with similar structural motifs often interact with specific molecular targets, modulating various biological pathways. For instance, the presence of the methoxy group is crucial for the compound's interaction with enzymes involved in inflammatory processes, such as lipoxygenases (ALOX15) .
In Vitro Studies
In vitro studies have demonstrated that 3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide exhibits:
- Inhibitory Activity : It has been shown to inhibit linoleate oxygenase activity with an IC value indicating moderate potency compared to established inhibitors .
| Compound | IC (μM) | Target |
|---|---|---|
| 3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide | 12.5 | ALOX15 |
| Reference Inhibitor | 0.05 | ALOX15 |
Case Studies
- Inflammation Models : In animal models of inflammation, the compound exhibited a reduction in inflammatory markers, suggesting potential therapeutic applications in treating conditions like arthritis.
- Cancer Cell Lines : Preliminary screenings against various cancer cell lines showed selective cytotoxicity, particularly in breast cancer cells, indicating a possible role as an anticancer agent.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves multi-step organic reactions:
- Formation of the Spirocyclic Core : This can be achieved through cyclization reactions involving suitable precursors like diols or diketones.
- Introduction of the Methoxy Group : The methoxy group is introduced via methylation reactions on the phenolic precursor.
- Amidation Reaction : The final step involves coupling the spirocyclic intermediate with propanamide to yield the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves condensation of 4-methoxyphenylpropanoyl chloride with 7-oxaspiro[3.5]nonan-1-amine under controlled pH (acidic/basic) and temperature (e.g., 0–25°C). Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity with -NMR and -NMR .
- Key Considerations : Optimize stoichiometry (1:1 molar ratio of acyl chloride to amine) and employ coupling agents like DCC/DMAP for efficient amide bond formation .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : -NMR detects methoxy protons (δ ~3.8 ppm) and spirocyclic protons (δ ~1.5–2.5 ppm). -NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 327.18 g/mol) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm) and aryl ether C-O stretch (~1250 cm) .
Q. What chemical transformations can this compound undergo, and how do reaction conditions influence product distribution?
- Reactions :
- Oxidation : Convert the methoxy group to a quinone using ceric ammonium nitrate (CAN), yielding electrophilic intermediates for further functionalization .
- Reduction : Catalytic hydrogenation (H/Pd-C) reduces the amide to a secondary amine, useful for probing bioactivity .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) modifies the phenyl ring, altering electronic properties .
- Condition Optimization : Use polar aprotic solvents (e.g., DMF) for nitration and low temperatures (–10°C) to control regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Methodology :
- Systematic Replication : Vary catalysts (e.g., HATU vs. EDC), solvents (polar vs. nonpolar), and purification methods (column chromatography vs. recrystallization) to identify critical variables .
- Meta-Analysis : Compare datasets from peer-reviewed journals (e.g., International Journal of Chemistry and Materials Research) and isolate confounding factors (e.g., impurity profiles) .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions between the spirocyclic moiety and hydrophobic pockets of target proteins (e.g., kinases). Validate with MD simulations (AMBER/CHARMM) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using datasets from analogs .
Q. What bioisosteric replacements for the 7-oxaspiro[3.5]nonane group could enhance metabolic stability without compromising activity?
- Approach :
- Replace the spirocyclic ether with a thioether (7-thiaspiro[3.5]nonane) or carbocyclic (spiro[4.5]decane) system. Assess metabolic stability in liver microsomes and plasma protein binding via LC-MS/MS .
- Prioritize replacements with similar steric bulk (e.g., Topliss Decision Tree analysis) .
Q. How can scale-up challenges (e.g., low yields, byproduct formation) be mitigated during kilogram-scale synthesis?
- Solutions :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic amidation steps .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste management .
- DoE (Design of Experiments) : Statistically optimize parameters (temperature, residence time) using JMP or MODDE software .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
